molecular formula C12H12BrNO2 B1482200 Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate CAS No. 1352908-86-1

Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate

Cat. No. B1482200
M. Wt: 282.13 g/mol
InChI Key: KQLHDUGFVILQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological significance . For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was then reduced quantitatively with tributyltin hydride (Bu 3 SnH) to afford 4-(methoxymethyl)-2-methylindole .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse. For example, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe followed by reduction with tributyltin hydride (Bu 3 SnH) was mentioned in the synthesis analysis .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has explored various methods to synthesize derivatives of ethyl 1H-indole-2-carboxylate, including ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate. These methods involve intricate chemical reactions and processes to achieve the desired compound structure (Luo, Ma, Zhou, & Huang, 2019).

  • Structural Analysis : Detailed structural analysis using techniques like X-ray crystallography and vibrational spectral studies have been conducted to understand the molecular and crystal structure of these compounds (Luo et al., 2019).

Chemical Properties and Intermediates

  • Use as Synthetic Intermediates : Compounds like ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate serve as valuable intermediates in the synthesis of more complex chemical structures. They play a crucial role in the preparation of various indole derivatives (Ikeda et al., 1974).

  • Chemical Transformation : Studies have demonstrated the transformation of certain groups within the compound to achieve different chemical functionalities, which is significant in synthetic chemistry (Pete, Szöllösy, & Szokol, 2006).

Applications in Drug Synthesis

  • Anti-Hepatitis B Virus Activities : Some derivatives of ethyl 1H-indole-2-carboxylate have been evaluated for their anti-hepatitis B virus (HBV) activities. This indicates potential applications in the development of antiviral drugs (Zhao, Zhao, Chai, & Gong, 2006).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of various scaffolds of indole for screening different pharmacological activities is of interest to researchers .

properties

IUPAC Name

ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-6-8-9(13)5-4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLHDUGFVILQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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